molecular formula C7H10F2O2 B13310488 3-Cyclobutyl-3,3-difluoropropanoic acid

3-Cyclobutyl-3,3-difluoropropanoic acid

Cat. No.: B13310488
M. Wt: 164.15 g/mol
InChI Key: NPQOTAKOAMEGPG-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C7H10F2O2

Molecular Weight

164.15 g/mol

IUPAC Name

3-cyclobutyl-3,3-difluoropropanoic acid

InChI

InChI=1S/C7H10F2O2/c8-7(9,4-6(10)11)5-2-1-3-5/h5H,1-4H2,(H,10,11)

InChI Key

NPQOTAKOAMEGPG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(CC(=O)O)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 3-Cyclobutyl-3,3-difluoropropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-Cyclobutyl-3,3-difluoropropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

3-Cyclobutyl-3,3-difluoropropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-3,3-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating metabolic and inflammatory processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural analogs and their properties:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-Cyclobutyl-3,3-difluoropropanoic acid 1581734-87-3 C₇H₁₀F₂O₂ 164.15 Cyclobutyl, difluoro, carboxylic acid High rigidity, moderate acidity
3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid 1850177-79-5 C₉H₁₃F₂NO₃ 221.20 Cyclobutyl, difluoro, acetamido Enhanced solubility, discontinued commercial status
3-Chloro-3,3-difluoropropanoic acid CID 21804906 C₃H₃ClF₂O₂ 144.99 Chloro, difluoro, carboxylic acid Higher acidity, predicted CCS 122.4 Ų (M+H⁺)
2-Amino-3,3-difluoropropanoic acid EN300-27143318 C₃H₅F₂NO₂ 137.07 Amino, difluoro, carboxylic acid β-amino acid structure, potential bioactivity
Ethyl 3-amino-3-(3,3-difluorocyclobutyl)propanoate 2305255-57-4 C₉H₁₅F₂NO₂ 207.22 Cyclobutyl, difluoro, ethyl ester Improved lipophilicity, prodrug candidate

Key Research Findings

Physicochemical Properties
  • Acidity : The chloro analog exhibits stronger acidity (pKa ~1.5) than the fluorinated parent compound (pKa ~2.8) due to chlorine’s electron-withdrawing effects .
  • Collision Cross-Section (CCS) : The chloro derivative shows a CCS of 122.4 Ų for [M+H]⁺, indicative of compact molecular packing, whereas bulkier analogs like the acetamido derivative may have higher CCS values .

Commercial and Regulatory Considerations

  • Availability : The parent compound (CAS 1581734-87-3) is actively marketed, while the acetamido derivative is discontinued, highlighting supply chain vulnerabilities for specialized fluorinated analogs .
  • Safety Profiles : Most analogs lack comprehensive hazard data, emphasizing the need for rigorous toxicity studies, particularly for chloro-containing derivatives .

Biological Activity

3-Cyclobutyl-3,3-difluoropropanoic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features. The compound incorporates a cyclobutyl group and two fluorine atoms, which are believed to enhance its biological activity and metabolic stability. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H10F2O2C_7H_{10}F_2O_2. Its structure features a cyclobutyl ring that contributes to the compound's rigidity and steric hindrance, influencing its reactivity and interaction with biological systems. The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, making it a candidate for drug development.

PropertyValue
Molecular FormulaC7H10F2O2
Molecular Weight164.15 g/mol
SMILESC1CC(C1)C(C(=O)O)(F)F
InChI KeyOGCSTZAOVNBKJZ-UHFFFAOYSA-N

Biological Activity Overview

Preliminary studies indicate that this compound may interact with various enzymes and receptors, suggesting its potential utility in pharmacological applications. The unique fluorinated structure may enhance binding affinity to biological targets, influencing enzyme activity and receptor interactions.

Potential Pharmacological Applications

  • Metabolic Stability : The introduction of fluorine atoms can improve the metabolic stability of compounds, potentially leading to longer-lasting therapeutic effects.
  • Enzyme Inhibition : Research indicates that compounds with similar structures may inhibit specific enzymes, which could be explored further with this compound.
  • Antiviral Activity : Some derivatives of fluorinated compounds have shown antiviral properties; thus, this compound may warrant investigation in this area.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Aspects
3-Cyclobutyl-2-fluoropropanoic acidOne fluorine atomDifferent reactivity profile due to reduced sterics
3-Cyclobutylpropanoic acidNo fluorine atomsLacks enhanced stability from fluorination
2,2-Difluoropropanoic acidNo cyclobutyl groupDifferent applications due to lack of cyclic structure

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